2-Vinyl-1H-imidazole

Catalog No.
S1895671
CAS No.
43129-93-7
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinyl-1H-imidazole

CAS Number

43129-93-7

Product Name

2-Vinyl-1H-imidazole

IUPAC Name

2-ethenyl-1H-imidazole

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7)

InChI Key

MLMGJTAJUDSUKA-UHFFFAOYSA-N

SMILES

C=CC1=NC=CN1

Canonical SMILES

C=CC1=NC=CN1

Potential Antiparasitic Agent

There is limited research available specifically on 2-Vinyl-1H-imidazole itself. However, a study published in Molecules in 2022 investigated its close relative, 2-Nitro-1-vinyl-1H-imidazole [A study on 2-Nitro-1-vinyl-1H-imidazole as a potential anti-Trypanosoma cruzi agent., Velez ASMM, de Souza GA, Pitasse-Santos P, et al. Molecules (Basel, Switzerland). 2022;27(1):1326. ]. This research explored its potential as an antiparasitic agent against Trypanosoma cruzi, the parasite responsible for Chagas disease.

The study found that 2-Nitro-1-vinyl-1H-imidazole exhibited good activity against the parasite, with an inhibitory concentration (IC50) of 4.8 μM. Additionally, it displayed low cytotoxicity against mammalian cells, indicating a potential therapeutic window. These findings suggest that the 2-vinyl-1H-imidazole moiety might play a role in the antiparasitic activity.

Building Block for Drug Design

The study's authors also proposed 2-Nitro-1-vinyl-1H-imidazole as a valuable building block for designing new anti-Chagas drugs [A study on 2-Nitro-1-vinyl-1H-imidazole as a potential anti-Trypanosoma cruzi agent., Velez ASMM, de Souza GA, Pitasse-Santos P, et al. Molecules (Basel, Switzerland). 2022;27(1):1326. ]. The idea is to utilize known coupling reactions to introduce the 2-vinyl-1H-imidazole group into other molecules, potentially enhancing their antiparasitic activity. This approach, known as molecular hybridization, has shown promise in developing new drugs.

2-Vinyl-1H-imidazole is an organic compound characterized by its imidazole ring structure with a vinyl group at the 2-position. Its molecular formula is C5H6N2C_5H_6N_2, indicating it consists of five carbon atoms, six hydrogen atoms, and two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its unique structural properties.

, including:

  • Oxidation: The vinyl group can undergo oxidation to form carbonyl compounds.
  • Cross-Coupling Reactions: It can react via oxidative Heck cross-coupling, allowing for the formation of complex organic molecules when combined with aromatic boronic acids .
  • Polymerization: The vinyl group enables the compound to polymerize, which can be advantageous in creating new materials with desired properties.

Research indicates that 2-vinyl-1H-imidazole exhibits biological activity, particularly as a pharmacophoric group in drug design. Its derivatives have shown potential antiparasitic activity against pathogens like Trypanosoma cruzi, suggesting its utility in developing new treatments for diseases such as Chagas disease . The compound's ability to form hybrids through molecular coupling strategies enhances its biological profile.

Several methods have been developed for synthesizing 2-vinyl-1H-imidazole:

  • Direct Vinylation: This method involves the reaction of imidazole derivatives with vinyl halides under basic conditions.
  • One-Pot Syntheses: Recent studies have demonstrated efficient one-pot synthesis methods that allow for regioselective and stereospecific formation of imidazoles from simpler precursors .
  • Catalyst-Free Approaches: New techniques have emerged that do not require catalysts, simplifying the synthesis process and reducing costs .

2-Vinyl-1H-imidazole has diverse applications, including:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antiparasitic agents.
  • Materials Science: The compound is used in the synthesis of polymers and materials with specific mechanical and thermal properties.
  • Chemical Intermediates: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Studies on 2-vinyl-1H-imidazole interactions focus on its reactivity and biological implications. For example, its ability to form stable complexes with various substrates enhances its utility in drug development. Research also highlights its role in molecular hybridization strategies aimed at improving therapeutic efficacy against infectious diseases .

Several compounds share structural similarities with 2-vinyl-1H-imidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-ImidazoleContains no vinyl groupBasic nitrogen properties useful in coordination chemistry.
2-Amino-1H-imidazoleContains an amino group at the 2-positionEnhanced solubility and potential for further functionalization.
4-Vinyl-1H-imidazoleVinyl group at the 4-positionDifferent reactivity patterns compared to 2-vinyl isomer.
2-Nitro-1H-imidazoleNitro group at the 2-positionExhibits significant antiparasitic activity due to electron-withdrawing effects.

The uniqueness of 2-vinyl-1H-imidazole lies in its dual functionality as both a vinyl compound and an imidazole derivative, allowing for versatile chemical behavior and potential applications across various fields.

Aqueous Solubility and pH-Dependent Properties

ParameterExperimental / Calculated valueConditionsReference
Water solubilityMiscible (≈ ≥500 g L⁻¹)20 °C2
Log K_ow0.39 – 0.5425 °C76 63
pK_a (conjugate acid)4.98 ± 0.125 °C, H₂O11
Density1.082 g cm⁻³20 °C2
Refractive index1.59920 °C81
  • Because log K_ow < 1 and the ring nitrogens form strong hydrogen bonds, the neutral base dissolves completely in water; in buffered solutions the cationic (protonated) form further enhances solubility.

  • Protonation equilibria follow Henderson–Hasselbalch behavior. The fraction protonated (θ_H⁺) falls sharply above pH 5; at physiological pH 7.4 < 1% of molecules are protonated, favoring the neutral nucleophilic tautomer that dominates coordination and radical reactivity (see calculated speciation table, pH 2–9).

Coordination Chemistry with Metal Ions

Metal ionStoichiometryLog β (25 °C, I = 0.1 M NaCl)ΔH / kJ mol⁻¹ΔS / J mol⁻¹ K⁻¹Reference
Zn²⁺ZnL₂5.82 ± 0.08–17.3–33.224 39
Co²⁺CoL₃4.65 ± 0.05–11.4–18.521
Cu²⁺CuL₄6.10 ± 0.1 (est.)–26 (spect.)–4521
Cd²⁺CdL₂4.40 (est.)n.d.n.d.21

L = 2-Vinyl-1H-imidazole.

Key observations

  • The lone-pair on N-3 is the principal donor; the vinyl group seldom chelates but can engage in η²-binding under strongly acidic conditions (Pt(IV), Au(I)) [1].
  • Binding enthalpy is exothermic and entropy-unfavourable, indicating dominant electrostatic/σ-donor interactions augmented by π-back-donation for Cu²⁺ and Co²⁺.
  • Cross-linked poly(2-vinyl-1H-imidazole) beads retain pH-dependent affinity; at pH 6–8 a 1:2 Zn²⁺:ligand complex dominates and displays pseudo-second-order adsorption kinetics (k₂ ≈ 4.1 × 10⁻³ g mg⁻¹ min⁻¹) [2].

Free-Radical Reactivity and Polymerization Kinetics

SystemTemperature (°C)Initiatork_app (10⁻³ L mol⁻¹ s⁻¹)CommentReference
Bulk 2-Vinyl-1H-imidazole70AIBN7.2 ± 0.25First-order, Mn ∝ [Mon]₀/I₀⁰·⁵103
Same (1-Me derivative)70AIBN4.3 ± 0.3Steric/electronic retardation103
Aqueous pH 970K₂S₂O₈strong inhibitionβ-scission (“degradative addition”) as in N-vinyl analogues36
RAFT in acetic acid (comparative, 1-VIm)80CPDBk_obs ≈ 2.1Living polymer, Đ ≈ 1.0531

Mechanistic features

  • Propagation proceeds through head-to-tail addition; the α-vinyl radical is stabilized by conjugation with the imidazole ring, but the pendent basic nitrogen can abstract radical centres (“degradative chain transfer”), markedly slowing polymerization in alkaline media [3].
  • In bulk, high-conversion (>90%) homopolymers reach Mn ≈ 2 × 10⁵ g mol⁻¹ with Ð 2–3 [4].

Copolymerization trends

  • Reactivity ratios with styrene (rvin ≈ 5, rsty ≈ 0.05) demonstrate strong preference for early incorporation of the imidazole monomer, yielding gradient copolymers well suited to metal-ion capture layers [4].
  • RAFT control of 2-Vinyl-1H-imidazole is hampered by monomer crystallinity (m.p. 128 °C) and radical quenching, yet successful chain growth has been reported for the isomeric 1-vinyl analogue; similar mediation strategies (xanthate or dithiocarbamate agents, protic solvents) are predicted to be transferable [5].

Thermal Decomposition Mechanisms and Kinetic Studies

Thermogravimetric data (N₂, 10 °C min⁻¹)

MaterialT_onset (5% wt-loss) / °CMain mass-loss range / °CResidue % (800 °C)Activation energy E_a / kJ mol⁻¹Reference
Poly(2-Vinyl-1H-imidazole)268340 – 50028180 ± 10 (Kissinger)23 79
Copolymer 2-VIm/Butyl acrylate (24 mol % VIm)220350 – 530 (two-step)3216579
VIm-based hydrogel (VIm/DMA 15%)150175 – 500 (two-step)15n.d.26

Decomposition pathway (homopolymer)

  • Initial dehydration (<120 °C) due to hygroscopic imidazole units.
  • Main endotherm: homolytic C–N scission at vinyl side-chains followed by unzipping depolymerization to regenerate monomer and 1H-imidazole (T_max ≈ 405 °C) [6].
  • Minor aromatization of backbone generates polyene sequences and trace benzene derivatives; char yields correlate with π-conjugation length.

Kinetic modelling (TG-MS) supports a single-step reaction governed by random chain-scission with n ≈ 1 (order) and Ea ≈ 180 kJ mol⁻¹ [6]. Incorporation of flexible acrylate comonomers lowers Tonset by 40–50 °C and introduces an earlier, acetate-driven decarboxylation stage [7].

Key Research Outcomes

  • 2-Vinyl-1H-imidazole is fully water-miscible and shifts from 99% cationic at pH 3 to > 99% neutral at pH 7, enabling pH-switchable binding and polymerization behavior [8] [9].
  • It forms stable N-bound complexes with late-transition metals; Zn²⁺ affords log β₂ ≈ 5.8 and an enthalpy-driven assembly, a benchmark for designing imidazole-decorated sorbents and MOF linkers [2].
  • Free-radical polymerization is first-order but inhibited by base-catalysed degradative addition; bulk AIBN initiation at 70 °C yields high-molecular-weight polymers, whereas alkaline aqueous systems require protonation or RAFT mediation for rate recovery [3] [4].
  • Poly(2-vinyl-1H-imidazole) is thermally robust up to ~ 270 °C. Above this it undergoes homolytic C–N cleavage and vinyl-induced depolymerization, giving imidazole and vinyl imidazole as primary volatiles with E_a ≈ 180 kJ mol⁻¹ [6]. Copolymerization with flexible or ionic comonomers lowers the onset but tailors the char yield and gas-separation performance [7].

XLogP3

0.9

Dates

Last modified: 08-16-2023

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